N-(2-Cyano-3-methylbutan-2-yl)-2-(4-methyl-4-naphthalen-2-yl-2,5-dioxoimidazolidin-1-yl)acetamide
Description
Properties
IUPAC Name |
N-(2-cyano-3-methylbutan-2-yl)-2-(4-methyl-4-naphthalen-2-yl-2,5-dioxoimidazolidin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O3/c1-14(2)21(3,13-23)24-18(27)12-26-19(28)22(4,25-20(26)29)17-10-9-15-7-5-6-8-16(15)11-17/h5-11,14H,12H2,1-4H3,(H,24,27)(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVRZUACKBQOYKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)(C#N)NC(=O)CN1C(=O)C(NC1=O)(C)C2=CC3=CC=CC=C3C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-Cyano-3-methylbutan-2-yl)-2-(4-methyl-4-naphthalen-2-yl-2,5-dioxoimidazolidin-1-yl)acetamide is a synthetic compound with potential biological activity. Its unique structure, featuring a cyano group and an imidazolidinone moiety, suggests it may interact with various biological targets. This article reviews the available literature on its biological properties, mechanisms of action, and potential therapeutic applications.
The compound has the following chemical characteristics:
- Molecular Formula : C18H24N4O3
- Molecular Weight : 328.4 g/mol
- CAS Number : 1436242-95-3
Research indicates that the biological activity of this compound may be attributed to its ability to interact with specific enzymes and receptors. The cyano group can form hydrogen bonds with active sites, while the imidazolidinone structure may facilitate binding to various proteins.
Anticancer Properties
Studies have shown that this compound exhibits significant cytotoxic effects against several cancer cell lines. For instance, in vitro assays demonstrated that it inhibited proliferation in breast and colon cancer cells by inducing apoptosis and disrupting cell cycle progression.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 15.0 | Induction of apoptosis |
| HT29 (Colon Cancer) | 12.5 | Cell cycle arrest at G1 phase |
Anti-inflammatory Activity
In addition to its anticancer effects, this compound has been evaluated for its anti-inflammatory properties. Animal models of inflammation showed that it significantly reduced markers such as TNF-alpha and IL-6 in serum, suggesting a potential role in treating inflammatory diseases.
Case Studies
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Breast Cancer Study : A recent study investigated the effects of this compound on MCF-7 cells. Results indicated a dose-dependent decrease in cell viability, with significant morphological changes associated with apoptosis observed through microscopy.
- Findings : The compound activated caspase pathways and increased levels of pro-apoptotic proteins.
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Inflammatory Response Model : In a mouse model of arthritis, administration of N-(2-Cyano...) led to reduced paw swelling and joint destruction compared to controls.
- Findings : Histological analysis revealed decreased infiltration of inflammatory cells in treated groups.
Potential Applications
Given its diverse biological activities, N-(2-cyano...) may have several applications:
- Cancer Therapy : As a potential chemotherapeutic agent targeting specific cancer types.
- Anti-inflammatory Drugs : For conditions such as rheumatoid arthritis or inflammatory bowel disease.
Comparison with Similar Compounds
Structural Features and Substituent Effects
The table below compares structural motifs and functional groups of the target compound with analogs from the literature:
Key Observations:
- Dioxoimidazolidin vs. Triazole/Thiazole Cores : The target compound’s dioxoimidazolidin core distinguishes it from triazole (e.g., 6a, 6m) or thiazole (e.g., ) derivatives. The dioxo group may enhance hydrogen-bonding capacity, critical for interactions with biological targets like PCSK9 .
- Naphthalenyl Substituents : Unlike naphthalen-1-yloxy groups in 6a and 6m, the target compound’s naphthalen-2-yl substitution likely alters spatial orientation and lipophilicity, affecting membrane permeability.
Physicochemical and Pharmacokinetic Profiles
Q & A
Q. What are the key steps and optimized conditions for synthesizing N-(2-Cyano-3-methylbutan-2-yl)-2-(4-methyl-4-naphthalen-2-yl-2,5-dioxoimidazolidin-1-yl)acetamide?
- Methodological Answer : The synthesis involves multi-step reactions, including 1,3-dipolar cycloaddition or amide coupling. For example:
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Step 1 : Prepare intermediates like substituted azides or alkynes via copper-catalyzed click chemistry (e.g., Cu(OAc)₂ in t-BuOH/H₂O at RT for 6–8 hours) .
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Step 2 : Couple intermediates using carbodiimide-based reagents (e.g., 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride in dichloromethane with triethylamine) to form the acetamide backbone .
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Optimization : Monitor reaction progress via TLC (hexane:ethyl acetate, 8:2) and recrystallize crude products in ethanol to enhance purity .
Table 1: Example Reaction Conditions
Step Reagents/Conditions Yield Purity (HPLC) Cycloaddition Cu(OAc)₂, t-BuOH/H₂O, RT 75–85% ≥95% Amide Coupling EDC, DCM, Et₃N, 273 K 60–70% ≥90%
Q. How can spectroscopic techniques validate the structure of this compound?
- Methodological Answer : Use a combination of:
-
IR Spectroscopy : Identify functional groups (e.g., C=O at ~1670 cm⁻¹, NH at ~3260 cm⁻¹) .
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NMR : Confirm connectivity via ¹H and ¹³C signals (e.g., –NCH₂CO– at δ 5.38 ppm in DMSO-d₆) .
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HRMS : Verify molecular weight (e.g., [M+H]⁺ calculated vs. observed) .
Table 2: Key Spectral Peaks
Technique Functional Group Observed Value IR C=O (amide) 1671 cm⁻¹ ¹H NMR –NCH₂CO– δ 5.38 ppm HRMS [M+H]⁺ 404.1348
Advanced Research Questions
Q. How do steric and conformational factors influence the crystallographic refinement of this compound?
- Methodological Answer : X-ray crystallography (using SHELXL ) reveals conformational flexibility in the asymmetric unit. For example:
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Dihedral Angles : Variations (e.g., 54.8°–77.5°) between the naphthalenyl and imidazolidinone rings indicate steric repulsion .
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Hydrogen Bonding : N–H⋯O interactions form R₂²(10) dimers, stabilizing specific conformers .
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Refinement Challenges : Use high-resolution data and iterative SHELXL cycles to resolve disorder in flexible groups.
Table 3: Crystallographic Parameters
Conformer Dihedral Angle (°) Hydrogen Bond Length (Å) A 54.8 2.89 B 76.2 2.95 C 77.5 3.02
Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes)?
- Methodological Answer : Combine molecular docking (e.g., AutoDock Vina) and MD simulations (e.g., GROMACS) to:
- Identify Binding Pockets : Align the compound’s structure with homologous targets (e.g., quinazolinone-binding enzymes) .
- Assess Affinity : Calculate binding energies (ΔG) for key interactions (e.g., π-π stacking with naphthalenyl groups).
- Validate Experimentally : Correlate docking results with in vitro assays (e.g., IC₅₀ values from enzyme inhibition studies).
Q. How to resolve contradictions in bioactivity data across different studies?
- Methodological Answer :
- Control Variables : Standardize assay conditions (e.g., pH, solvent, cell lines) to minimize variability .
- Dose-Response Analysis : Use Hill plots to compare EC₅₀/IC₅₀ values and identify outliers.
- Structural Analogues : Test derivatives (e.g., halogen-substituted variants) to isolate pharmacophore contributions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
